3-Amino-N,2-dimethylpropanamide hydrochloride
Overview
Description
“3-Amino-N,2-dimethylpropanamide hydrochloride” is a chemical compound with the molecular formula C5H12N2O.ClH . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “3-Amino-N,2-dimethylpropanamide hydrochloride” is 1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-N,2-dimethylpropanamide hydrochloride” is 152.62 . It is a solid substance at room temperature .Scientific Research Applications
Biochemistry Research
3-Amino-N,2-dimethylpropanamide hydrochloride: is utilized in biochemistry research for its role as a building block in peptide synthesis. Its amide group can participate in the formation of peptide bonds, which are crucial in creating synthetic peptides for studying protein structure and function .
Pharmaceutical Development
In pharmaceutical research, this compound serves as an intermediate in the synthesis of more complex molecules. Its amine group can be modified to produce a variety of pharmacologically active agents, aiding in the development of new medications .
Chemical Synthesis
The compound is valuable in chemical synthesis, where it can act as a precursor for the preparation of various organic compounds. Its reactivity with other chemical agents can lead to the creation of novel materials with potential industrial applications .
Analytical Chemistry
3-Amino-N,2-dimethylpropanamide hydrochloride: is used in analytical chemistry as a standard or reference compound. Its well-defined properties allow for calibration of instruments and validation of analytical methods .
Material Science
In material science, the compound’s properties are explored for the development of new materials. Its ability to react and form bonds with other substances can lead to the creation of innovative composites and polymers .
Life Science Research
This compound finds applications in life science research as a molecular tool. It can be used to study cellular processes, enzyme activities, and as a reagent in various biological assays .
Safety and Hazards
properties
IUPAC Name |
3-amino-N,2-dimethylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTBDUCXDCMDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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